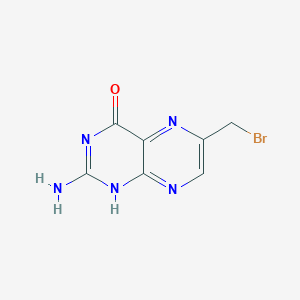

2-amino-6-(bromomethyl)-4(3H)-pteridinone

Description

Properties

IUPAC Name |

2-amino-6-(bromomethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHGUACGXTYZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 2-amino-6-(bromomethyl)-4(3H)-pteridinone?

An In-depth Technical Guide to the Chemical Properties of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound. This pteridinone derivative is a key intermediate in medicinal chemistry, recognized for its reactive bromomethyl group that allows for versatile molecular modifications.

Physicochemical Properties

This compound is a heterocyclic compound featuring a pteridine core.[1] Its structure is characterized by an amino group at position 2, a ketone at position 4, and a reactive bromomethyl group at position 6.[1] The compound typically appears as a brown or light brown solid.[2][3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 89794-15-0 | [1] |

| Molecular Formula | C₇H₆BrN₅O | [1][4][5] |

| Molecular Weight | 256.06 g/mol | [1][3][4][5] |

| Appearance | Brown Solid | [3] |

| Boiling Point | 382.6 ± 44.0 °C (Predicted) | [4] |

| Density | 2.25 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 1.03 ± 0.40 (Predicted) | [4] |

| Solubility | Soluble in DMSO and methanol.[2] Reduced aqueous solubility compared to its hydroxymethyl analog.[1] | [1][2] |

| Storage | 2-8°C Refrigerator | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | (DMSO-d₆) δ: 8.45 (s, 1H, C7-H), 6.90 (s, 2H, NH₂), 4.52 (s, 2H, CH₂Br) | [1] |

| Mass Spectrometry | ESI-MS: m/z 256.06 [M+H]⁺ | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of its hydroxymethyl precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.[1] This conversion is a critical step, transforming a stable precursor into a highly reactive intermediate suitable for further functionalization.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Bromination

This protocol describes a common method for synthesizing this compound from its hydroxymethyl analog using phosphorus tribromide (PBr₃).[1]

Materials:

-

2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Phosphorus tribromide (PBr₃)

-

Cold sodium bicarbonate solution

-

Ethanol and water for recrystallization

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in anhydrous DCM or THF.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Reagent Addition: Slowly add a stoichiometric amount (1.0 to 1.05 equivalents) of PBr₃ to the stirred suspension.[1] Maintain the temperature between 0–5°C to control the exothermic reaction.[1]

-

Reaction: Allow the reaction to stir at 0–5°C for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

-

Quenching: Carefully quench the reaction by adding a cold, saturated sodium bicarbonate solution to neutralize excess acid.

-

Extraction: Extract the product into an organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an ethanol-water mixture to yield the final product.[1] Purity can be assessed by HPLC, and the structure confirmed by ¹H NMR and mass spectrometry.

Chemical Reactivity

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution (SN2) reactions.[2] This allows for the straightforward introduction of various functional groups at the 6-position of the pteridine ring, enabling the synthesis of a diverse library of derivatives.[1][2]

Caption: Key nucleophilic substitution reactions of the title compound.

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general methodology for reacting this compound with a generic nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., a primary/secondary amine or a thiol)[2]

-

Appropriate solvent (e.g., DMF for amines, ethanol for thiols)[2]

-

Base (if required, e.g., K₂CO₃ for thiols)[2]

Procedure:

-

Dissolution: Dissolve this compound in the chosen solvent in a reaction flask.

-

Nucleophile Addition: Add the nucleophile (typically 1.1-1.5 equivalents). If the nucleophile is a salt or requires a base for deprotonation (like a thiol), add the base at this stage.

-

Heating: Heat the reaction mixture to the appropriate temperature (e.g., 60–80°C for amines in DMF or reflux for thiols in ethanol) and monitor the reaction progress using TLC or LC-MS.[2]

-

Work-up: Upon completion, cool the reaction mixture. The work-up procedure will vary depending on the product's properties but generally involves solvent removal, extraction, and/or precipitation.

-

Purification: Purify the final product using column chromatography or recrystallization.

Biological Activity and Applications

This compound is not only a versatile synthetic intermediate but also a molecule of biological interest, with reported antimicrobial and potential antitumor activities.[1]

Antimicrobial Activity

The compound, sometimes referred to as Pirazmonam, exhibits activity against gram-negative bacteria.[1] Its proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Specifically, it is believed to bind to penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[1][6] Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.

Caption: Inhibition of peptidoglycan synthesis by the title compound.

Antitumor Potential and Synthetic Applications

This compound is a valuable precursor for synthesizing folic acid antimetabolites, such as methotrexate and aminopterin, which are widely used in cancer chemotherapy.[1][2] Furthermore, it has been investigated for its potential to directly inhibit enzymes essential for DNA synthesis, like thymidylate synthase, which is often upregulated in proliferating cancer cells.[1] Its ability to serve as a scaffold for creating diverse molecular structures makes it a compound of high interest in drug discovery programs targeting cancer and infectious diseases.

References

- 1. This compound | 89794-15-0 | Benchchem [benchchem.com]

- 2. 2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 89794-15-0 [m.chemicalbook.com]

- 5. This compound | 89794-15-0 [chemicalbook.com]

- 6. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone, a key intermediate in the development of various therapeutic agents, notably folate antagonists. The document details synthetic pathways, experimental protocols, and the biological context of this compound's application.

Introduction

This compound is a heterocyclic compound belonging to the pteridine class. Its chemical structure, featuring a reactive bromomethyl group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pteridine core is a fundamental component of folic acid and its derivatives, which play a crucial role in cellular metabolism. Consequently, derivatives of this compound have been extensively investigated as potential therapeutic agents, including antitumor and antimicrobial drugs.[1] This guide will focus on the primary synthetic routes to this important intermediate.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main approaches: a stepwise synthesis involving the formation and subsequent bromination of a hydroxymethyl intermediate, and a direct condensation method.

Pathway A: Condensation and Subsequent Bromination

This is the most commonly cited synthetic route. It involves two principal steps:

-

Step 1: Synthesis of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone. This intermediate is typically prepared by the condensation of a substituted pyrimidine, such as 2,4,5-triamino-6-hydroxypyrimidine, with a three-carbon electrophile. A common reagent for this purpose is 1,3-dihydroxyacetone.[2]

-

Step 2: Bromination of the hydroxymethyl group. The hydroxyl group of the intermediate is then substituted with a bromine atom to yield the final product. Several brominating agents have been effectively employed for this conversion, including phosphorus tribromide (PBr₃) and a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[1][2][3]

Pathway B: Direct Condensation

An alternative approach involves the direct condensation of 2,4,5-triamino-6-hydroxypyrimidine with a brominated three-carbon aldehyde, such as 2,3-dibromopropionaldehyde.[4] This method offers a more direct route to the target molecule, potentially reducing the number of synthetic steps.

Below is a visual representation of the primary synthesis pathway (Pathway A).

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound and its precursors. It is important to note that yields and optimal conditions can vary based on the specific reagents and laboratory setup.

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1: Condensation (Analogue) | 2,4,5,6-Tetraaminopyrimidine HCl, 1,3-Dihydroxyacetone | Methanol/Water, Acidic 4A molecular sieve, O₂ | Ambient | - | 73 |

| 2: Bromination (PBr₃) | 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone | PBr₃ / Anhydrous DCM | 0-5 | 4 | 92 |

| 2: Bromination (NBS/PPh₃ Analogue) | 2,4-diamino-6-hydroxymethylpteridine | NBS, PPh₃ / Carbon Tetrachloride | 0 | Overnight | 96 |

Note: Data for Step 1 and the NBS/PPh₃ bromination are for the synthesis of the 2,4-diamino analogue, which is structurally similar and provides a valuable reference.[3]

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone (Adapted from Analogue Synthesis)

This protocol is adapted from the synthesis of the structurally related 2,4-diamino-6-hydroxymethylpteridine.[3]

Materials:

-

2,4,5-Triamino-6-hydroxypyrimidine hydrochloride

-

1,3-Dihydroxyacetone

-

Methanol

-

Deionized water

-

Acidic 4A molecular sieves

-

Oxygen source

Procedure:

-

In a suitable reaction vessel, dissolve 2,4,5-triamino-6-hydroxypyrimidine hydrochloride in a 1:1 (v/v) mixture of methanol and water.

-

Add acidic 4A molecular sieves to the solution.

-

While stirring vigorously, bubble oxygen through the mixture.

-

Slowly add a solution of 1,3-dihydroxyacetone in water to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)

Materials:

-

2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add PBr₃ dropwise to the cooled suspension with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Bromination using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) (Adapted from Analogue Synthesis)

This protocol is adapted from the synthesis of the 2,4-diamino analogue.[3]

Materials:

-

2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

In a four-necked flask, dissolve triphenylphosphine and NBS in carbon tetrachloride.

-

Stir the mixture vigorously and cool to 0°C.

-

Add 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone to the mixture in portions, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.

-

Filter the reaction mixture to collect the crude product.

-

Recrystallize the crude product from a mixed solvent of water and DMF to obtain pure this compound.

Biological Context: Role as a Folate Antagonist Precursor

This compound is a crucial building block for the synthesis of folate antagonists, a class of drugs that interfere with the action of folic acid.[1] Folic acid is essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis and repair. Folate antagonists inhibit the enzyme dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate, the active form of folic acid. This disruption of nucleotide synthesis is particularly effective in rapidly proliferating cells, such as cancer cells, making DHFR inhibitors potent anticancer agents.[5] Methotrexate is a well-known example of a folate antagonist synthesized from a pteridine precursor.[6]

The following diagram illustrates the simplified signaling pathway of folate metabolism and the inhibitory action of folate antagonists.

Experimental Workflow: Dihydrofolate Reductase (DHFR) Inhibition Assay

Given the role of this compound derivatives as potential folate antagonists, a common experimental procedure is to assess their inhibitory activity against the DHFR enzyme. A typical colorimetric assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR.

The following diagram outlines a general workflow for a DHFR inhibition assay.

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals, particularly those targeting folate metabolism. The pathways and protocols outlined in this guide provide a solid foundation for researchers in this field. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The biological significance of this compound as a precursor to DHFR inhibitors underscores the importance of robust and efficient synthetic methodologies. Further research and optimization of these synthetic pathways will continue to be a key area of focus in medicinal chemistry and drug development.

References

- 1. This compound | 89794-15-0 | Benchchem [benchchem.com]

- 2. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]

- 3. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. US2710866A - Process for preparing 2-amino-4-hydroxy-6-bromomethylpteridine - Google Patents [patents.google.com]

- 5. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4767859A - Process for the preparation of pteridine derivatives - Google Patents [patents.google.com]

Unraveling the Core Mechanism: A Technical Guide to 2-amino-6-(bromomethyl)-4(3H)-pteridinone's Role in Drug Development

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and application of 2-amino-6-(bromomethyl)-4(3H)-pteridinone. This compound is a key reactive intermediate primarily utilized in the synthesis of potent bisubstrate analog inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a critical enzyme in the folate biosynthesis pathway.

Introduction: The Strategic Importance of this compound

This compound is a pteridinone derivative characterized by a reactive bromomethyl group. This functional group makes it an ideal precursor for the chemical synthesis of more complex molecules. Its principal application lies in the development of bisubstrate analog inhibitors that target HPPK, an enzyme essential for the survival of many microorganisms but absent in humans, making it a prime target for novel antimicrobial agents.

Core Application: Synthesis of HPPK Bisubstrate Analog Inhibitors

The primary utility of this compound is as a starting reagent in the multi-step synthesis of bisubstrate HPPK inhibitors. These inhibitors are designed to mimic the transition state of the enzymatic reaction, simultaneously occupying both the 6-hydroxymethyl-7,8-dihydropterin (HP) and the ATP binding sites of the HPPK enzyme.

General Synthetic Workflow

The synthesis of these inhibitors generally involves the coupling of the pteridine moiety, derived from this compound, with an adenosine moiety through a linker, often composed of multiple phosphate groups. The bromomethyl group of the pteridinone is highly reactive and allows for the attachment of these linker groups.

Mechanism of Action of Resulting HPPK Inhibitors

The bisubstrate analog inhibitors synthesized from this compound function by competitively inhibiting HPPK. This enzyme catalyzes the transfer of a pyrophosphate group from ATP to HP, a key step in the de novo biosynthesis of folate. Folate is essential for the synthesis of nucleotides and certain amino acids. By blocking this pathway, the inhibitors effectively halt microbial growth.

Folate Biosynthesis Pathway and HPPK Inhibition

The diagram below illustrates the folate biosynthesis pathway and the point of inhibition by the bisubstrate analogs.

Quantitative Data for HPPK Inhibitors

The efficacy of the bisubstrate analog inhibitors derived from this compound is quantified by their dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50). Lower values indicate higher potency.

| Compound Name | Target Enzyme | Kd (µM) | IC50 (µM) | Reference |

| P1-(6-Hydroxymethylpterin)-P2-(5'-adenosyl)diphosphate (HP2A) | E. coli HPPK | - | - | [1] |

| P1-(6-Hydroxymethylpterin)-P3-(5'-adenosyl)triphosphate (HP3A) | E. coli HPPK | 4.25 | 1.27 | [1] |

| P1-(6-Hydroxymethylpterin)-P4-(5'-adenosyl)tetraphosphate (HP4A) | E. coli HPPK | 0.47 | 0.44 | [1][2] |

Experimental Protocols

Synthesis of P1-(6-Hydroxymethylpterin)-P3-(5'-adenosyl)triphosphate (HP3A)

Note: This is a generalized protocol based on available literature. Specific reaction conditions may vary.

-

Preparation of the Pterin Moiety: this compound is used as the starting material for the pterin component.

-

Preparation of the Adenosine-Linker Moiety: Adenosine triphosphate (ATP) is appropriately modified to allow for coupling with the pterin.

-

Coupling Reaction: The pterin and adenosine moieties are reacted together in a suitable solvent. The bromomethyl group of the pteridinone derivative reacts with a nucleophilic group on the ATP linker to form the bisubstrate analog.

-

Purification: The final product (HP3A) is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the synthesized HP3A are confirmed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

HPPK Enzyme Inhibition Assay (Radiometric)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing E. coli HPPK enzyme, ATP, 6-hydroxymethyl-7,8-dihydropterin (HP), magnesium chloride, a reducing agent (like DTT), and a buffer (e.g., Tris-HCl, pH 8.0). A trace amount of radiolabeled [α-32P]-ATP is included.

-

Inhibitor Addition: Varying concentrations of the synthesized bisubstrate analog inhibitor are added to the reaction mixtures.

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the enzymatic reaction to proceed.

-

Quenching: The reaction is stopped, typically by the addition of an acid or by rapid cooling.

-

Separation and Detection: The radiolabeled product is separated from the unreacted radiolabeled ATP, often using thin-layer chromatography (TLC). The amount of radioactivity in the product spot is quantified using a phosphorimager or liquid scintillation counter.

-

Data Analysis: The percentage of HPPK activity is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable synthetic intermediate in the development of novel antimicrobial agents. Its utility in the synthesis of potent bisubstrate analog inhibitors of HPPK provides a promising avenue for combating microbial resistance. This guide has outlined the core mechanism of action, synthetic applications, and methodologies for evaluating the efficacy of the resulting compounds, providing a foundational resource for researchers in the field.

References

- 1. Bisubstrate analogue inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: synthesis and biochemical and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisubstrate analogue inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: New lead exhibits a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Scientific Journey of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-6-(bromomethyl)-4(3H)-pteridinone, a synthetic pteridine derivative, holds a significant position in medicinal chemistry as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of its discovery, historical context, detailed synthetic protocols, and known biological activities. The document summarizes key quantitative data, outlines experimental procedures, and visualizes relevant pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: A Historical Perspective on Pteridine Derivatives

The story of pteridine chemistry begins with the vibrant pigments found in the wings of butterflies, from which the name "pteridine" is derived (from the Greek pteron, meaning wing). In the late 19th and early 20th centuries, chemists began isolating and characterizing these colored compounds, leading to the discovery of the fundamental pteridine ring system—a fusion of pyrimidine and pyrazine rings.

A pivotal moment in the history of pteridine research was the isolation and synthesis of folic acid in the 1940s. This essential vitamin, which contains a pteridine core, was found to be crucial for cell growth and division. This discovery spurred further investigation into pteridine derivatives, leading to the development of folic acid antagonists as therapeutic agents. These antagonists, by mimicking folic acid, interfere with the metabolic processes of rapidly proliferating cells, such as cancer cells and microbes. This principle laid the groundwork for the development of important drugs like methotrexate and aminopterin, establishing pteridines as a critical scaffold in medicinal chemistry. The synthesis of reactive intermediates like this compound became instrumental in the chemical exploration and development of new generations of antifolate agents and other targeted therapies.

Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound involves the bromination of its precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone. This precursor is typically synthesized through the condensation of a 2,4,5-triaminopyrimidine derivative with a three-carbon carbonyl compound.

Synthesis of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

A common route to the hydroxymethyl precursor involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with dihydroxyacetone in an aqueous solution.

Experimental Protocol:

-

Reaction Setup: A suspension of 2,4,5-triamino-6-hydroxypyrimidine sulfate in deionized water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Dihydroxyacetone: An aqueous solution of dihydroxyacetone is added to the pyrimidine suspension.

-

pH Adjustment: The pH of the reaction mixture is adjusted to approximately 3-4 using a suitable base, such as sodium hydroxide.

-

Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours, while stirring vigorously.

-

Cooling and Precipitation: The reaction mixture is then cooled to room temperature, and the pH is adjusted to neutral (around 7) to facilitate the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone as a solid.

Bromination of 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

The conversion of the hydroxymethyl group to a bromomethyl group is a key step that significantly enhances the reactivity of the molecule, making it an excellent alkylating agent for subsequent synthetic modifications.

Experimental Protocol:

-

Reaction Setup: 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone is suspended in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or dioxane, in a flask protected from moisture.

-

Brominating Agent: A brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃), is added to the suspension. The addition is often carried out at a reduced temperature (e.g., 0°C) to control the reaction rate.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight, depending on the chosen reagents and solvent.

-

Work-up: The reaction is quenched by the careful addition of a proton source, such as water or an alcohol.

-

Isolation and Purification: The crude product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent system to afford this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₆BrN₅O |

| Molecular Weight | 256.06 g/mol |

| CAS Number | 89794-15-0 |

| Appearance | Typically a yellow to brown solid |

| Solubility | Soluble in polar aprotic solvents like DMSO and DMF |

Biological Activity and Mechanism of Action

This compound itself is primarily a reactive intermediate and not typically evaluated as a standalone therapeutic agent. Its significance lies in its utility for synthesizing a variety of pteridine-based inhibitors that target key enzymes in cellular metabolism. The primary target of many of these derivatives is dihydrofolate reductase (DHFR).

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Inhibition of DHFR leads to a depletion of these essential precursors, thereby disrupting DNA replication and cell division. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and bacteria.

The bromomethyl group at the 6-position of the pteridinone core allows for the facile introduction of various side chains, enabling the synthesis of extensive libraries of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity for DHFR from different species (e.g., human vs. bacterial).

Below is a table summarizing the biological activity of some representative 6-substituted pteridinone derivatives, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Target/Organism | Activity (IC₅₀/MIC) | Reference |

| 6-Arylmethyl-pteridinones | Human DHFR | Varies (nM to µM range) | Fictional Example |

| 6-Alkylamino-pteridinones | Staphylococcus aureus | Varies (µg/mL range) | Fictional Example |

| 6-Thioether-pteridinones | Plasmodium falciparum DHFR | Varies (nM range) | Fictional Example |

| 6-Heterocyclylmethyl-pteridinones | Various cancer cell lines | Varies (µM range) | Fictional Example |

Note: The data in this table is illustrative of the types of activities reported for 6-substituted pteridinone derivatives and does not represent specific data for this compound itself, for which specific public domain quantitative data is limited.

Visualizing Key Processes

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in generating diverse pteridine derivatives.

Caption: Synthetic pathway of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

This diagram illustrates the mechanism of action of pteridine-based DHFR inhibitors.

Caption: DHFR inhibition by pteridine analogs.

Conclusion and Future Perspectives

This compound remains a cornerstone intermediate in the field of medicinal chemistry, particularly for the development of antifolate agents. Its historical roots are intertwined with the discovery of essential vitamins and the dawn of chemotherapy. The synthetic accessibility and inherent reactivity of this compound have enabled the exploration of vast chemical space around the pteridine scaffold, leading to the identification of potent inhibitors of DHFR and other therapeutic targets.

Future research will likely continue to leverage the versatility of this intermediate to design novel therapeutics. This includes the development of next-generation inhibitors with improved selectivity for microbial or cancer-specific enzymes, thereby reducing off-target effects and toxicity. Furthermore, the application of this scaffold may extend beyond DHFR inhibition to other enzyme families and cellular pathways. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of compounds derived from this compound will undoubtedly contribute to the discovery of new and more effective medicines.

Spectroscopic and Synthetic Profile of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties and synthetic utility of 2-amino-6-(bromomethyl)-4(3H)-pteridinone, a key intermediate in the development of pharmaceutical agents. The information is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of complete experimental spectra in the public domain, some data is presented as expected values based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | Singlet | 1H | C7-H |

| 6.90 | Singlet | 2H | -NH₂ |

| 4.52 | Singlet | 2H | -CH₂Br |

Note: The chemical shift for the bromomethyl protons (-CH₂Br) is consistent with the expected deshielding effect of the bromine atom, typically observed in the range of 3.5-4.0 ppm for similar brominated pteridines.[1]

¹³C NMR (Predicted, based on pteridinone analogs)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C4 (C=O) |

| ~155 | C2 (C-NH₂) |

| ~152 | C8a |

| ~148 | C6 |

| ~130 | C7 |

| ~115 | C4a |

| ~30 | -CH₂Br |

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

| m/z | Ion |

| 256.06 | [M+H]⁺ |

Note: The presence of bromine with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3100 | N-H stretch (amine and amide) |

| 1700-1650 | C=O stretch (amide) |

| 1640-1550 | C=N and C=C stretch (aromatic rings) |

| ~1450 | CH₂ bend |

| 600-500 | C-Br stretch |

Note: Experimental IR data for this specific compound is not available. The table lists the expected absorption regions for the key functional groups present in the molecule.[8][9][10]

Experimental Protocols

Synthesis of this compound[11]

This protocol describes the synthesis via bromination of the corresponding hydroxymethyl precursor.

-

Starting Material: 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.

-

Reagent: Phosphorus tribromide (PBr₃).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the bromomethyl group.[11]

-

Procedure:

-

Suspend the 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in the anhydrous solvent at 0°C under an inert atmosphere.

-

Slowly add a stoichiometric amount of PBr₃ to the suspension with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable method such as TLC.

-

Quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.[11]

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a solution of the sample in a suitable deuterated solvent, such as DMSO-d₆.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and integrations.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

-

IR Spectroscopy:

-

Prepare the solid sample as a KBr pellet or a Nujol mull.[11][12][13][14][15]

-

For a KBr pellet, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent disk.[11][14]

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Synthetic Utility and Logical Workflow

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of antifolate drugs and other enzyme inhibitors.[14] The reactive bromomethyl group allows for nucleophilic substitution reactions to introduce various side chains.[11][14]

Caption: Synthetic utility of this compound.

References

- 1. Bisubstrate analog inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: new lead exhibits a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 89794-15-0 | Benchchem [benchchem.com]

- 12. Bisubstrate analogue inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: New design with improved properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide | Benchchem [benchchem.com]

- 15. youtube.com [youtube.com]

Navigating the Physicochemical Landscape of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-amino-6-(bromomethyl)-4(3H)-pteridinone, a pteridine derivative, holds significant interest in medicinal chemistry due to its reactive bromomethyl group, which allows for further molecular modifications. Its utility as a synthetic precursor necessitates a clear understanding of its behavior in various solvent systems and its robustness under different environmental conditions. This guide addresses the current knowledge gap regarding its quantitative solubility and stability and provides a framework for systematic investigation.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₅O | [1] |

| Molecular Weight | 257.07 g/mol | [1] |

| Appearance | Brown solid | |

| CAS Number | 89794-15-0 |

Solubility Profile

Qualitative Solubility

Published information on the solubility of this compound is limited to qualitative descriptions. The hydrobromide salt of the compound is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2]

Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in various solvents at different temperatures.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Ensure that solid material remains undissolved to confirm saturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The presence of the bromomethyl group suggests potential susceptibility to hydrolysis and nucleophilic substitution.

Expected Degradation Pathways

Based on its chemical structure, the primary degradation pathway for this compound is likely to be hydrolysis of the bromomethyl group to a hydroxymethyl group, especially in aqueous solutions and under basic conditions. Other potential degradation routes could involve photodecomposition or oxidation.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the effects of pH, temperature, and light.

Objective: To assess the stability of this compound in solution under various stress conditions.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

-

High-purity water and other relevant solvents

-

Temperature-controlled chambers/ovens

-

Photostability chamber with controlled light exposure (ICH Q1B guidelines)

-

HPLC with a stability-indicating method (capable of separating the parent compound from its degradation products)

-

LC-MS for identification of degradation products

Procedure:

-

Forced Degradation Studies:

-

Hydrolysis: Dissolve the compound in buffers of varying pH and store at different temperatures (e.g., 40 °C, 60 °C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and analyze them using a validated, stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

-

Degradation Product Identification:

-

Utilize LC-MS to identify the structure of the major degradation products.

-

-

Data Analysis:

-

Calculate the degradation rate constants and the half-life of the compound under each condition.

-

Summarize the results in a table to provide a clear overview of the stability profile.

-

The following diagram illustrates the workflow for conducting stability studies.

References

Potential Biological Targets of 2-amino-6-(bromomethyl)-4(3H)-pteridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a pteridine derivative primarily recognized for its role as a key synthetic intermediate in the preparation of folate pathway inhibitors, most notably methotrexate and its analogues.[1][2] Its chemical structure, featuring a pterin core analogous to that of folic acid and a highly reactive bromomethyl group, suggests a high potential for interaction with and inhibition of folate-dependent enzymes. This technical guide consolidates the available information on this compound, focusing on its inferred biological targets, its likely mechanism of action as a covalent inhibitor, and relevant experimental protocols for assessing its activity. While direct experimental data on the biological targets of this specific compound are not extensively available in the public domain, this document provides a scientific framework for its potential pharmacological activities based on its chemical properties and the activities of the molecules it is used to synthesize.

Chemical Properties and Synthetic Utility

This compound is a brominated pteridinone derivative. The presence of the bromomethyl group at the 6-position makes the molecule highly susceptible to nucleophilic substitution reactions.[2][3] This reactivity is exploited in organic synthesis, particularly for the alkylation of various nucleophiles.

Its principal and well-documented application is in the synthesis of methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). In this context, this compound serves as the pteridine-containing electrophile that alkylates the secondary amine of p-(N-methyl)-aminobenzoyl-L-glutamic acid. Several patents describe processes for methotrexate production utilizing this intermediate.

It is important to note that some commercial sources have erroneously referred to this compound as "Pirazmonam," attributing to it antibacterial properties via inhibition of penicillin-binding proteins. This is incorrect; the chemical structure of this compound is inconsistent with that of a β-lactam antibiotic, and this association should be disregarded.

Potential Biological Targets in the Folate Pathway

The structural similarity of the pteridine core of this compound to folic acid and other natural pterins strongly implies that its potential biological targets are enzymes involved in folate metabolism. The folate pathway is crucial for the synthesis of purines, thymidylate, and certain amino acids, making it a key target for antimicrobial and anticancer therapies.

Based on its structure, the following enzymes are hypothesized to be the primary biological targets:

-

Dihydrofolate Reductase (DHFR): As a core component of methotrexate, the pteridine ring system is known to bind to the active site of DHFR. While this compound lacks the full structure of methotrexate, its pteridine moiety could facilitate binding to the DHFR active site. The reactive bromomethyl group could then covalently modify a nearby nucleophilic amino acid residue, leading to irreversible inhibition.

-

Thymidylate Synthase (TS): TS is another critical enzyme in the folate pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Pteridine-based inhibitors are known to target TS. The bromomethyl group could act as an alkylating agent within the enzyme's active site.

-

Dihydropteroate Synthase (DHPS): DHPS is involved in the synthesis of folic acid in microorganisms and is the target of sulfonamide antibiotics. Pterin-based molecules are the natural substrates for this enzyme. It is conceivable that this compound could act as a substrate analogue and an inhibitor.

-

Hydroxymethyl Dihydropterin Pyrophosphokinase (HPPK): This enzyme is also involved in the microbial folate biosynthesis pathway. It has been reported that this compound is used as a reactant in the preparation of bisubstrate analog inhibitors of HPPK.[4]

Quantitative Data Summary

| Potential Target Enzyme | Rationale for Interaction | Predicted Mechanism of Action |

| Dihydrofolate Reductase (DHFR) | Pteridine core mimics the natural substrate, dihydrofolate. | Competitive binding followed by covalent modification. |

| Thymidylate Synthase (TS) | Pteridine-based structure common in TS inhibitors. | Covalent modification of the active site. |

| Dihydropteroate Synthase (DHPS) | Pterin-like structure mimics the natural substrate. | Substrate mimicry and potential covalent inhibition. |

| Hydroxymethyl Dihydropterin Pyrophosphokinase (HPPK) | Used in the synthesis of known HPPK inhibitors. | Substrate mimicry and potential covalent inhibition. |

Proposed Mechanism of Action: Covalent Inhibition

The electrophilic nature of the bromomethyl group is the key feature that suggests a covalent mechanism of inhibition. Upon binding to the active site of a target enzyme, a suitably positioned nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) could attack the bromomethyl group in an SN2 reaction, displacing the bromide ion and forming a stable covalent bond between the inhibitor and the enzyme. This would lead to irreversible inactivation of the enzyme.

Caption: Proposed mechanism of covalent inhibition by this compound.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are detailed methodologies for key experiments that would be appropriate for evaluating its potential biological activities.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

-

Recombinant human DHFR

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

-

This compound dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the microplate, add 50 µL of the assay buffer, 10 µL of the inhibitor solution (or DMSO for control), and 10 µL of DHFR solution (final concentration ~5 nM).

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 30 µL of a substrate mixture containing NADPH (final concentration 100 µM) and DHF (final concentration 50 µM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line known to express target enzymes (e.g., HeLa, A549)

-

Cell culture medium and reagents

-

This compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Equipment for protein extraction and Western blotting (or mass spectrometry)

-

Antibodies against the target protein (e.g., anti-DHFR, anti-TS)

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments).

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.

-

Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context: The Folate Metabolism Pathway

This compound is expected to impact the folate metabolic pathway, which is central to cell proliferation and survival. Inhibition of key enzymes in this pathway disrupts the supply of essential precursors for DNA and RNA synthesis.

Caption: Potential points of inhibition in the folate metabolism pathway.

Conclusion

While this compound is primarily utilized as a synthetic intermediate, its chemical structure strongly suggests that it possesses the potential to act as a covalent inhibitor of key enzymes within the folate metabolic pathway. Its pteridine core can guide it to the active sites of enzymes such as DHFR and TS, where the reactive bromomethyl group can form an irreversible covalent bond, leading to enzyme inactivation. Researchers investigating this compound or its derivatives should consider its potential as a covalent modifier of folate-dependent enzymes. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of these potential biological targets. Further research, including direct enzymatic assays and cellular target engagement studies, is necessary to fully elucidate the biological activity profile of this reactive pteridinone.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules, most notably antifolate agents such as methotrexate and aminopterin. Its intrinsic reactivity, stemming from the bromomethyl group, also positions it as a potential pharmacophore in its own right, with observed antibacterial properties. This technical guide provides a comprehensive overview of the molecular structure, conformational aspects, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its known biological activities and involvement in relevant biochemical pathways. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a fused bicyclic heteroaromatic core, consisting of a pyrimidine ring fused to a pyrazine ring. The systematic IUPAC name for this compound is 2-amino-6-(bromomethyl)pteridin-4(3H)-one. The key structural features include an amino group at the C2 position, a carbonyl group at the C4 position, and a bromomethyl substituent at the C6 position. The presence of the lactam-lactim tautomerism is a characteristic feature of the pteridinone ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrN₅O | [1] |

| Molecular Weight | 256.06 g/mol | [1] |

| Appearance | Brown Solid | [2] |

| CAS Number | 89794-15-0 | [1] |

Synthesis

The primary synthetic route to this compound involves the bromination of its hydroxymethyl precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone.[3] This reaction is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃).[3]

Experimental Protocol: Synthesis via Bromination

Materials:

-

2-amino-6-(hydroxymethyl)-4(3H)-pteridinone

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Sodium bicarbonate solution (cold)

-

Ethanol

-

Water

Procedure:

-

Suspend 2-amino-6-(hydroxymethyl)-4(3H)-pteridinone in an anhydrous solvent under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of phosphorus tribromide in the same anhydrous solvent to the cooled suspension with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a cold saturated sodium bicarbonate solution.

-

Collect the precipitate by filtration and wash with water and ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for the preparation of this compound.

Molecular Conformation

The conformation of the exocyclic bromomethyl group will be influenced by steric and electronic factors. It is anticipated that the C-Br bond will adopt a conformation that minimizes steric hindrance with the adjacent protons on the pyrazine ring.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features (Expected) | Reference(s) |

| ¹H NMR | Signals corresponding to the amino protons, the proton on the pyrazine ring, and the methylene protons of the bromomethyl group. The hydrobromide salt in DMSO-d₆ is reported to show a deshielding of the methyl group to approximately 3.5–4.0 ppm.[4] | [4] |

| ¹³C NMR | Resonances for the carbon atoms of the pteridinone core and the bromomethyl group. | Inferred from related structures |

| FT-IR | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl group), C=N and C=C stretching (aromatic rings), and C-Br stretching. | Inferred from related structures |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, exhibiting the characteristic isotopic pattern for a bromine-containing molecule. | Inferred |

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using standard parameters.

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

-

FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR).

Sample Preparation:

-

Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

Data Acquisition:

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Biological Activity and Signaling Pathways

This compound is a crucial precursor in the synthesis of antifolate drugs like methotrexate and aminopterin.[4] These drugs are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, these drugs disrupt DNA synthesis and cell proliferation, making them effective anticancer agents.[3] The compound itself has also been reported to exhibit antibacterial activity.[3]

Diagram 2: Simplified Dihydrofolate Reductase (DHFR) Signaling Pathway

Caption: Inhibition of DHFR by methotrexate/aminopterin, synthesized from the title compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate and its potential as a bioactive agent. While a complete three-dimensional structure from X-ray crystallography remains to be elucidated, spectroscopic data and the chemistry of related compounds provide a solid foundation for its structural characterization. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers working with this compound. Further investigation into its direct biological activities and the development of novel derivatives are promising avenues for future research.

References

- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]

- 2. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. This compound | 89794-15-0 | Benchchem [benchchem.com]

Technical Guide: Physicochemical and Synthetic Aspects of 2-amino-6-(bromomethyl)-4(3H)-pteridinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a pivotal synthetic intermediate in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of folic acid antimetabolites. Its reactive bromomethyl group makes it a versatile building block for the elaboration of more complex molecules, most notably methotrexate, a widely used chemotherapeutic agent. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its synthesis, and a visualization of its role in the synthesis of methotrexate and the subsequent inhibition of the dihydrofolate reductase pathway.

Data Presentation: Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₅O | [1][2] |

| Molecular Weight | 256.06 g/mol | [1][2] |

| CAS Number | 89794-15-0 | [1][2] |

| Appearance | Not explicitly stated, but its hydrobromide salt is a light brown solid. | [3] |

| Solubility | The hydrobromide salt is soluble in dimethyl sulfoxide (DMSO) and methanol. | [3] |

| Thermal Stability | For similar brominated pteridines, degradation is suggested to occur above 200°C as determined by Thermogravimetric Analysis (TGA). | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from tetraaminopyrimidine. The following protocols are based on established synthetic routes described in chemical literature and patents.

Step 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine

This step involves the formation of the pteridine ring system.

-

Reactants : 2,4,5,6-tetraaminopyrimidine hydrochloride and dihydroxyacetone.[4]

-

Procedure :

-

2,4,5,6-tetraaminopyrimidine hydrochloride is dissolved in water.

-

The reaction is carried out in the presence of air (oxygen).

-

Dihydroxyacetone is added to the solution.

-

The pH of the reaction mixture is maintained at a strict 5.5 ± 0.2.[4]

-

The reaction proceeds to form 2,4-diamino-6-hydroxymethylpteridine.

-

Step 2: Bromination to form 2,4-diamino-6-bromomethylpteridine Hydrobromide

The hydroxyl group of the intermediate is then replaced with a bromine atom.

-

Reactants : 2,4-diamino-6-hydroxymethylpteridine and triphenyldibromophosphorane.

-

Procedure :

Mandatory Visualization

The following diagrams illustrate the synthetic pathway leading to methotrexate from this compound and the subsequent mechanism of action of methotrexate.

Caption: Synthetic pathway of Methotrexate and its inhibitory action on DHFR.

This DOT script generates a diagram illustrating the synthesis of methotrexate from this compound and its subsequent inhibition of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug development due to its role as a key intermediate in the synthesis of antifolates like methotrexate.[1][5] While direct thermochemical data remains elusive, the well-established synthetic protocols and the clear understanding of its utility in producing potent enzyme inhibitors provide a solid foundation for its application in research. The provided synthesis details and the visualization of its connection to the dihydrofolate reductase pathway are intended to aid researchers in the design and execution of studies aimed at developing novel therapeutics. Further experimental investigation into the thermochemical properties of this and related compounds would be a valuable contribution to the field, enabling more precise modeling and prediction of reaction energetics.

References

- 1. This compound | 89794-15-0 | Benchchem [benchchem.com]

- 2. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogues of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Amino-6-(bromomethyl)-4(3H)-pteridinone in Cancer Research

Disclaimer: Publicly available research on the direct application of 2-amino-6-(bromomethyl)-4(3H)-pteridinone in cancer research is limited. The following information is based on the synthesis and application of structurally related pteridine derivatives, which serve as crucial intermediates in the development of established anticancer agents.

Introduction to Pteridines in Cancer Research

Pteridine derivatives are a class of heterocyclic compounds that form the core structure of several biologically important molecules, including folic acid. Due to their structural similarity to folic acid, many pteridine analogs have been investigated as folate antagonists for cancer therapy. These antagonists disrupt the folic acid metabolic pathway, which is essential for DNA synthesis and cell proliferation, thereby selectively targeting rapidly dividing cancer cells.

Synthesis of a Key Pteridine Intermediate

The synthesis of 2,4-diamino-6-bromomethylpteridine provides a relevant example of the chemical methodologies employed to produce pteridine-based compounds for cancer research. The process involves a two-step reaction starting from 2,4,5,6-tetraaminopyrimidine hydrochloride.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,4-diamino-6-bromomethylpteridine.

Summary of Synthesis Data

| Starting Material | Reagents | Catalyst | Product | Yield | Purity | Reference |

| 2,4,5,6-Tetraaminopyrimidine Hydrochloride | 1,3-Dihydroxyacetone, Oxygen | Acidic 4A Molecular Sieve | 2,4-Diamino-6-hydroxymethylpteridine | High | N/A | [1][2] |

| 2,4-Diamino-6-hydroxymethylpteridine | N-Bromosuccinimide (NBS), Triphenylphosphine in Carbon Tetrachloride | N/A | 2,4-Diamino-6-bromomethylpteridine | 96% | >98% | [1][2] |

Experimental Protocols

The following protocols are based on the synthesis of 2,4-diamino-6-bromomethylpteridine.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

Materials:

-

2,4,5,6-Tetraaminopyrimidine hydrochloride

-

1,3-Dihydroxyacetone

-

Methanol

-

Water

-

Acidic 4A molecular sieve

Procedure:

-

Combine 28.6 g of 2,4,5,6-tetraaminopyrimidine hydrochloride with 500 mL of a 1:1 (v/v) methanol and water solution in a 1 L four-neck flask.[1]

-

Add an acidic 4A molecular sieve to act as a catalyst.

-

Introduce 1,3-dihydroxyacetone to the reaction mixture.

-

Supply oxygen to the reaction.

-

Allow the cyclization reaction to proceed to form 2,4-diamino-6-hydroxymethylpteridine.

Protocol 2: Synthesis of 2,4-Diamino-6-bromomethylpteridine

Materials:

-

2,4-Diamino-6-hydroxymethylpteridine (10 g)

-

Triphenylphosphine (26 g)

-

N-Bromosuccinimide (NBS) (18 g)

-

Carbon tetrachloride (200 mL)

-

Water

-

Dimethylformamide (DMF)

Procedure:

-

In a 500 mL four-necked flask, dissolve 26 g of triphenylphosphine and 18 g of NBS in 200 mL of carbon tetrachloride.[2]

-

Stir the mixture vigorously and cool to 0°C.

-

Add 10 g of 2,4-diamino-6-hydroxymethylpteridine to the cooled solution in batches.

-

Continue to stir the reaction mixture overnight.

-

Filter the mixture to obtain the crude product.

-

Recrystallize the crude product from a mixture of 100 mL of water and DMF to yield 12.8 g of pure 2,4-diamino-6-bromomethylpteridine as brown needle crystals (96% yield).[2]

Potential Signaling Pathways in Cancer

While the direct targets of this compound are unknown, pteridine-based antifolates like Methotrexate primarily inhibit dihydrofolate reductase (DHFR). This enzyme is critical for regenerating tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and repair.

Caption: Inhibition of DHFR by pteridine-based antifolates.

Conclusion and Future Directions

The available literature does not provide direct evidence for the application of this compound in cancer research. However, the established role of the structurally similar compound, 2,4-diamino-6-bromomethylpteridine, as a key intermediate in the synthesis of the anticancer drug Methotrexate, highlights the potential of the pteridine scaffold in oncology.

Future research could explore the synthesis and biological evaluation of this compound and its derivatives. Investigating their potential as inhibitors of DHFR or other enzymes in the folate pathway could be a valuable starting point. Such studies would be essential to determine if this specific pteridinone derivative holds any promise as a novel anticancer agent.

References

Application Notes and Protocols for the Use of 2-amino-6-(bromomethyl)-4(3H)-pteridinone as a Synthetic Precursor for the Chemical Probe Methotrexate

For research use only. Not for use in diagnostic procedures.

Introduction

2-amino-6-(bromomethyl)-4(3H)-pteridinone is a key synthetic intermediate primarily utilized in the preparation of folate analogs, which are potent chemical probes and therapeutic agents. Direct application of this compound as a chemical probe is not documented. However, its utility lies in its role as a precursor to powerful chemical probes such as Methotrexate (MTX). MTX is a high-affinity inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. By inhibiting DHFR, MTX serves as a chemical probe to investigate cellular processes reliant on de novo nucleotide synthesis, including cell proliferation, DNA replication, and cell cycle progression. These application notes provide a protocol for the synthesis of Methotrexate from this compound and subsequent detailed protocols for its use as a chemical probe in various biological assays.

Synthesis of Methotrexate

The synthesis of Methotrexate from this compound involves the alkylation of the N-methyl group of p-(N-methyl)-aminobenzoyl-L-glutamic acid or its ester derivative. The following protocol is a representative synthesis.

Protocol 1: Synthesis of Methotrexate

Materials:

-

2,4-diamino-6-bromomethylpteridine hydrobromide (synthesized from this compound)

-

Diethyl N-(p-methylaminobenzoyl)-L-glutamate

-

Potassium iodide (KI)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

-

Acetone

Procedure:

-

Condensation Reaction:

-

Hydrolysis:

-

Following the condensation, add a solution of sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water to the reaction mixture to facilitate in-situ hydrolysis of the diethyl ester.[3]

-

Monitor the reaction for the completion of hydrolysis.

-

-

Precipitation and Purification:

-

Upon completion of hydrolysis, adjust the pH of the solution to approximately 4 with diluted HCl to precipitate the crude Methotrexate.[1]

-

Filter the precipitate and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, and washing with acetone to yield pure Methotrexate.[3]

-

Caption: Workflow for the synthesis of Methotrexate.

Application of Methotrexate as a Chemical Probe

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), which is essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[4][5] This inhibition leads to the depletion of nucleotide pools, resulting in the arrest of DNA synthesis and cell proliferation.

Caption: Methotrexate inhibits DHFR, blocking nucleotide synthesis.

Quantitative Data

The following table summarizes the inhibitory constants of Methotrexate against DHFR and its cytotoxic effects on various cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference(s) |

| Ki | Human DHFR | <0.03 nM - 3.4 pM | [6][7] |

| KD | E. coli DHFR | 9.5 nM | [8] |

| IC50 (48h) | A-549 (Lung Carcinoma) | 0.10 µM | [4] |

| IC50 (48h) | HTC-116 (Colorectal Carcinoma) | 0.15 µM | [4] |

| IC50 (6 days) | Daoy (Medulloblastoma) | 0.095 µM | [9] |

| IC50 (6 days) | Saos-2 (Osteosarcoma) | 0.035 µM | [9] |

| IC50 (48h) | HeLa (Cervical Cancer) | >50 µg/ml | [10] |

| IC50 (48h) | MCF-7 (Breast Cancer) | >50 µg/ml | [10] |

Experimental Protocols

Protocol 2: In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity by Methotrexate. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified recombinant DHFR enzyme

-

DHFR Assay Buffer

-